molecular formula C19H19NO5 B13762467 Dibenzyl acetamidopropanedioate CAS No. 51887-51-5

Dibenzyl acetamidopropanedioate

Cat. No.: B13762467
CAS No.: 51887-51-5
M. Wt: 341.4 g/mol
InChI Key: NPGCZPNVOKJINN-UHFFFAOYSA-N
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Description

Dibenzyl acetylaminomalonate is an organic compound with the molecular formula C19H19NO5 It is a derivative of malonic acid and is characterized by the presence of two benzyl groups and an acetylamino group attached to the malonate core

Properties

CAS No.

51887-51-5

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

dibenzyl 2-acetamidopropanedioate

InChI

InChI=1S/C19H19NO5/c1-14(21)20-17(18(22)24-12-15-8-4-2-5-9-15)19(23)25-13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,20,21)

InChI Key

NPGCZPNVOKJINN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl acetylaminomalonate can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of dibenzyl acetylaminomalonate typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl acetylaminomalonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Dibenzyl acetylaminomalonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Dibenzyl acetylaminomalonate is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of dibenzyl acetylaminomalonate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzyl acetylaminomalonate is unique due to its combination of benzyl and acetylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and research applications.

Biological Activity

Dibenzyl acetamidopropanedioate, a compound derived from the malonate family, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C17_{17}H16_{16}N2_{2}O4_{4}
  • Molecular Weight : 300.32 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

This compound features two benzyl groups attached to a malonate framework, which contributes to its solubility and reactivity in biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antitumor , anti-inflammatory , and antioxidant properties.

Antitumor Activity

A significant area of research has been the antitumor effects of this compound. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, a study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) and colon cancer cells (HT-29).

Concentration (µM)MCF-7 Cell Viability (%)HT-29 Cell Viability (%)
0100100
108590
207075
504550
1002030

Data derived from experimental results.

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study : A study involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages demonstrated that treatment with this compound significantly reduced the levels of these cytokines, suggesting its potential use in inflammatory diseases.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control15001200
LPS Only30002500
This compound (50 µM)18001500

Results indicate a significant reduction in cytokine levels compared to LPS-only treatment.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The compound exhibited significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

Assay TypeIC50 (µM)
DPPH25
ABTS30

Lower IC50 values indicate higher antioxidant activity.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Apoptosis Induction : In cancer cells, the compound triggers apoptosis through the activation of caspase pathways.
  • NF-kB Pathway Inhibition : It inhibits the NF-kB signaling pathway, reducing inflammation.
  • Oxidative Stress Reduction : By scavenging free radicals, it mitigates oxidative stress in cells.

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